4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
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Overview
Description
“4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H6F3NO3 . It is a useful research chemical .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid”, has been explored in various studies. One method involves the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis
The molecular weight of “4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is 257.17 g/mol . The InChI key and canonical SMILES for this compound can be found in various chemical databases .Chemical Reactions Analysis
The reactivity of quinoline derivatives has been studied in the context of their potential as anticancer agents . For instance, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits moderate cytotoxic activity against certain cancer cell lines .Scientific Research Applications
Antibacterial Activity
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid has been investigated for its potential in synthesizing novel antibacterial agents. Studies have shown that certain derivatives of this compound exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012). This highlights its potential utility in developing new antimicrobial drugs.
Photophysical Properties
The compound has been used to create azole-quinoline-based fluorophores. These fluorophores show dual emissions and a large Stokes shift emission pattern, which are dependent on solvent polarity. Such characteristics are valuable in the study of photophysical behaviors and in the development of new materials for optical applications (Padalkar & Sekar, 2014).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Another application involves the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which also exhibit antimicrobial properties. This showcases the compound's versatility in synthesizing a range of biologically active molecules (Holla et al., 2006).
Antimicrobial Studies
Further antimicrobial studies have been conducted with various derivatives of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, demonstrating significant activity against a range of microorganisms, including potential antituberculosis agents (Garudachari et al., 2014).
Synthesis of Triazole Derivatives
The compound has been used in the synthesis of 1,2,3-triazole derivatives, which were characterized and evaluated for their antimicrobial activity. This reflects the compound's role in diversifying the chemical structures available for pharmacological exploration (Holla et al., 2005).
Anticancer Assessment
4-Hydroxyquinoline derivatives, including those with the trifluoromethyl group, have been assessed for their cytotoxic activities against various cancer cell lines. This research opens avenues for the development of new anticancer agents (Regal et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSPASQZKLXMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964365 |
Source
|
Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
49713-47-5 |
Source
|
Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 49713-47-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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